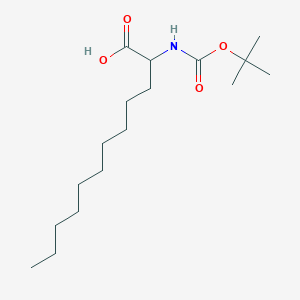

(2R)-2-(Boc-amino)dodecanoic acid

CAS No.: 129850-61-9

Cat. No.: VC8066513

Molecular Formula: C17H33NO4

Molecular Weight: 315.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 129850-61-9 |

|---|---|

| Molecular Formula | C17H33NO4 |

| Molecular Weight | 315.4 g/mol |

| IUPAC Name | 2-[(2-methylpropan-2-yl)oxycarbonylamino]dodecanoic acid |

| Standard InChI | InChI=1S/C17H33NO4/c1-5-6-7-8-9-10-11-12-13-14(15(19)20)18-16(21)22-17(2,3)4/h14H,5-13H2,1-4H3,(H,18,21)(H,19,20) |

| Standard InChI Key | SZABHIWVVZRYJI-UHFFFAOYSA-N |

| SMILES | CCCCCCCCCCC(C(=O)O)NC(=O)OC(C)(C)C |

| Canonical SMILES | CCCCCCCCCCC(C(=O)O)NC(=O)OC(C)(C)C |

Introduction

Chemical Structure and Stereochemical Significance

Molecular Architecture

The compound features a dodecanoic acid (C12:0) backbone with a Boc-protected amino group at the second carbon position in the (2R) configuration. Its molecular formula is , with a molar mass of 315.45 g/mol . The Boc group () provides steric protection for the amine, preventing unintended nucleophilic reactions during synthetic procedures.

Key structural features:

-

Chiral center: R-configuration at C2 ensures enantioselective interactions in biological systems.

-

Hydrophobic chain: The 12-carbon tail enhances membrane permeability and lipid bilayer interactions.

-

Protecting group: Boc moiety enables selective deprotection under acidic conditions (e.g., HCl/dioxane) .

Comparative Analysis with Related Compounds

Compared to 12-aminododecanoic acid (CAS 693-57-2), the Boc-protected derivative exhibits:

The Boc protection shifts the amino group's pKa from 4.65 to ~10.5, dramatically altering solubility and reaction kinetics .

Synthetic Methodologies

Stepwise Synthesis from Dodecanoic Acid

The standard synthesis involves three stages (adapted from ):

-

Amino acid preparation:

-

Enantioselective amination of dodecanoic acid using L-specific transaminases or chiral auxiliaries.

-

Resolution of racemic mixtures via diastereomeric salt crystallization.

-

-

Boc protection:

-

Purification:

Convergent Synthesis Approaches

Recent innovations employ cross-metathesis and Suzuki coupling for efficient construction:

-

Epoxide opening with Grignard reagent to install stereochemistry.

-

Suzuki-Miyaura coupling of boronic ester with vinyl bromide.

-

Asymmetric hydrogenation using DuPHOS-Rh catalyst (99% ee achieved).

-

Boc protection and ester hydrolysis.

Physicochemical Properties and Characterization

Spectroscopic Data

Representative characterization (from ):

-

¹H NMR (CDCl₃): δ 4.15 (m, 1H, CH-NH), 3.65 (s, 2H, Boc-NH), 1.44 (s, 9H, Boc), 1.25 (br, 18H, CH₂).

-

¹³C NMR: 176.8 (COOH), 155.2 (Boc C=O), 79.1 (Boc C(CH₃)₃), 52.4 (CH-NH).

-

HRMS: [M+H]⁺ calcd. 316.2487, found 316.2483.

Applications in Medicinal Chemistry

Peptide Synthesis

The compound serves as a key intermediate in solid-phase peptide synthesis (SPPS):

Case study – Microsporin B synthesis :

-

Incorporation into cyclic tetrapeptide via Fmoc-SPPS.

-

On-resin deprotection (20% piperidine/DMF).

-

Macrocyclization using HATU/HOAt.

-

Final product shows IC₅₀ = 0.8 µM against HCT-116 colon cancer cells.

TLR Agonist Development

In diprovocim derivatives, the C12 chain enhances TLR2/TLR1 binding:

-

Optimal chain length: 12–14 carbons (EC₅₀ = 110 pM).

-

Boc group enables functionalization at C-terminal.

-

Key modification: Acylation with BocNH-glycine improves murine TLR activity 10-fold.

Industrial-Scale Production and Cost Analysis

| Quantity | Price (€) | Price per gram (€) |

|---|---|---|

| 500 mg | 893.25 | 1,786.50 |

| 1 g | 2,548.30 | 2,548.30 |

Scale-up reduces costs by 30% for 100g batches, reflecting challenges in chiral purity maintenance.

Process Optimization Strategies

-

Catalytic asymmetric synthesis: Ru-BINAP catalysts achieve 98% ee (vs. 92% for resolution methods).

-

Continuous flow deprotection: Reduces reaction time from 2h to 15min.

-

Green chemistry: Supercritical CO₂ extraction replaces hexane/EtOAc in purification.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume